molecular formula C14H17FO3 B1326102 Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate CAS No. 951889-64-8

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate

Cat. No.: B1326102
CAS No.: 951889-64-8
M. Wt: 252.28 g/mol
InChI Key: VYYYQULSHLOSET-UHFFFAOYSA-N
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Description

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring and a valerate ester group

Scientific Research Applications

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed through toxicological studies. These studies would provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluoro-2-methylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: 5-(3-fluoro-2-methylphenyl)-5-oxovaleric acid.

    Reduction: 5-(3-fluoro-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-chloro-2-methylphenyl)-5-oxovalerate
  • Ethyl 5-(3-bromo-2-methylphenyl)-5-oxovalerate
  • Ethyl 5-(3-iodo-2-methylphenyl)-5-oxovalerate

Uniqueness

Ethyl 5-(3-fluoro-2-methylphenyl)-5-oxovalerate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

ethyl 5-(3-fluoro-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO3/c1-3-18-14(17)9-5-8-13(16)11-6-4-7-12(15)10(11)2/h4,6-7H,3,5,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYYQULSHLOSET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250160
Record name Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-64-8
Record name Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluoro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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